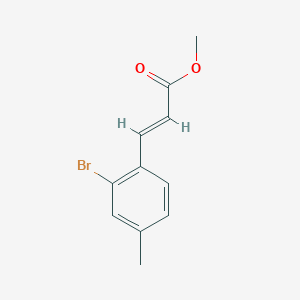

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of solid acid catalysts or enzymatic catalysis can be explored to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (2E)-3-(2-chloro-4-methylphenyl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.

Methyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical reactions. The bromine atom’s size and electronegativity can lead to different reaction pathways compared to its chloro or fluoro analogs.

Biological Activity

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as an α,β-unsaturated ester. Its chemical formula is C11H11BrO2, and it features a bromo-substituted phenyl group attached to a methyl acrylate moiety. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biological systems. Below are key findings from the literature:

- Antitumor Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives of α,β-unsaturated esters have shown promising results in inhibiting cell proliferation in breast and prostate cancer models .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. This is particularly relevant in cancer therapy, where triggering programmed cell death in malignant cells is a primary goal .

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against various bacterial strains. The presence of the bromo substituent may enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antibacterial action .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound analogs. The results showed that these compounds inhibited the growth of MCF-7 (breast cancer) cells with an IC50 value of approximately 40 µM. The mechanism was linked to the disruption of mitochondrial function and the activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers evaluated the antimicrobial activity of various derivatives including this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus, indicating significant antibacterial potential .

Table 1: Biological Activities of this compound Analogues

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

methyl (E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11BrO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+ |

InChI Key |

QENKZUWPSOHMBN-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)OC)Br |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.